Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate
Description
Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate is a deuterated organic compound featuring a sulfinyl (S=O) group and a fully deuterated benzyl moiety. The sulfinyl group introduces chirality, making stereochemical considerations critical for its reactivity and biological interactions. The deuterium substitution at the phenyl ring positions (2,3,4,5,6) is strategically employed for isotopic labeling, enabling applications in pharmacokinetic studies, metabolic tracing, and as an internal standard in mass spectrometry .
Properties
Molecular Formula |
C16H16O3S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/i2D,4D,5D,8D,9D |
InChI Key |
JFMZFATUMFWKEA-FPWDVLCWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)OC)[2H])[2H] |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Modafinil Carboxylate Methyl Ester-[d5] involves several steps, starting from the precursor Modafinil. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is obtained through esterification reactions, where the carboxylate group is converted into a methyl ester .
Industrial Production Methods
Industrial production of Modafinil Carboxylate Methyl Ester-[d5] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Modafinil Carboxylate Methyl Ester-[d5] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and other functionalized derivatives
Scientific Research Applications
Modafinil Carboxylate Methyl Ester-[d5] has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of Modafinil in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and analytical methods .
Mechanism of Action
The mechanism of action of Modafinil Carboxylate Methyl Ester-[d5] is similar to that of Modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is associated with enhanced wakefulness and cognitive function. The compound also affects other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), contributing to its overall effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The compound’s key structural elements include:
- Sulfinylacetate ester : A sulfoxide (S=O) linked to an acetate ester.
- Deuterated benzyl group : The phenyl ring is fully deuterated, replacing all hydrogen atoms with deuterium.
- Biphenylmethyl substituent : A benzyl group attached to a deuterated phenyl ring.
Table 1: Structural Comparison of Key Compounds
*Estimated based on structural analogs.
Research Findings and Industrial Relevance
- Pharmaceutical Potential: The deuterated benzyl group enhances traceability in mass spectrometry, while the sulfinyl group may enable chiral-specific interactions, as seen in deuterated drugs like Deucravacitinib . In contrast, Suprofen’s carboxylic acid group and thenoyl substituent prioritize anti-inflammatory activity over isotopic utility .
Synthetic Challenges :
- The target compound’s synthesis likely involves oxidation of a sulfide precursor to the sulfoxide, followed by deuterium exchange or direct deuteration. This contrasts with simpler esters like methyl phenylacetate, which are produced via esterification .
Biological Activity
Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate is a complex organic compound notable for its unique structure and potential applications in biological research. The presence of deuterium in its phenyl groups enhances its utility in metabolic studies and tracing experiments. This article explores the biological activity of this compound, providing detailed insights into its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C19H19D5O3S
- Molecular Weight : 345.48 g/mol
- Density : 1.172 g/cm³
- Boiling Point : 519.44 °C at 760 mmHg
- Flash Point : 188.67 °C
The biological activity of this compound is primarily attributed to its sulfinyl group, which can participate in various biochemical reactions. The compound's deuterium-labeled phenyl groups allow for enhanced tracking within biological systems, making it a valuable tool for studying metabolic pathways.
Biological Activity Overview
Research indicates that compounds with sulfinyl groups exhibit a range of biological activities including:
- Antioxidant Properties : Sulfinyl compounds have been shown to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : The presence of deuterium may influence signaling pathways by altering the compound's interaction with cellular receptors.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of similar sulfinyl compounds, it was found that these compounds effectively reduced reactive oxygen species (ROS) levels in cultured human cells. The mechanism was attributed to the sulfinyl moiety's ability to donate electrons to ROS, thereby neutralizing them.
Case Study 2: Enzyme Inhibition
Another study focused on the potential of this compound as an enzyme inhibitor. It was observed that the compound could inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
